

In-Depth Technical Guide: 2-Furoylacetonitrile (CAS 31909-58-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Furoylacetonitrile

Cat. No.: B032225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoylacetonitrile, with CAS number 31909-58-7, is a versatile building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of various heterocyclic compounds. Its unique chemical structure, featuring a furan ring, a ketone, and a nitrile group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of **2-Furoylacetonitrile**, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules, particularly pyrazole and pyrimidine derivatives with potential therapeutic applications, such as anti-trypanosomal agents for the treatment of Chagas disease.

Chemical and Physical Properties

2-Furoylacetonitrile is a solid at room temperature, with properties that make it a useful reagent in various chemical reactions. A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference(s)
CAS Number	31909-58-7	
Molecular Formula	C ₇ H ₅ NO ₂	[1] [2] [3]
Molecular Weight	135.12 g/mol	[1] [2] [3]
Melting Point	81-85 °C	[4] [5]
Appearance	White to off-white crystalline solid	[1] [2]
Purity	≥ 97%	[3] [5]
Synonyms	3-(2-furyl)-3-oxopropanenitrile, β-oxo-2-Furanpropanenitrile	[1] [4]
InChI Key	RZNSHBXVTAHWPP- UHFFFAOYSA-N	[3] [5]
SMILES	O=C(CC#N)c1ccco1	[3] [5]

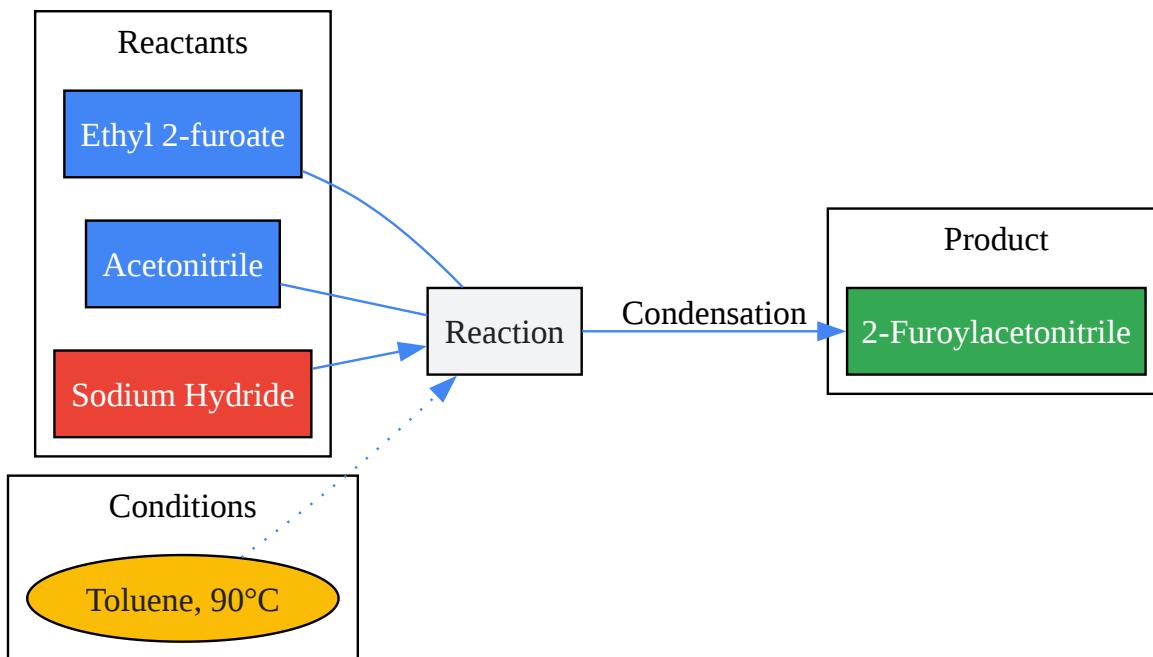
Synthesis of 2-Furoylacetonitrile

A reliable method for the synthesis of **2-Furoylacetonitrile** involves the condensation of ethyl 2-furoate with acetonitrile using a strong base such as sodium hydride.

Experimental Protocol: Synthesis from Ethyl 2-furoate and Acetonitrile

Materials:

- Ethyl 2-furoate
- Acetonitrile
- Sodium hydride (60% dispersion in mineral oil)
- Toluene


- Methanol
- Hydrochloric acid (HCl)
- Water

Procedure:

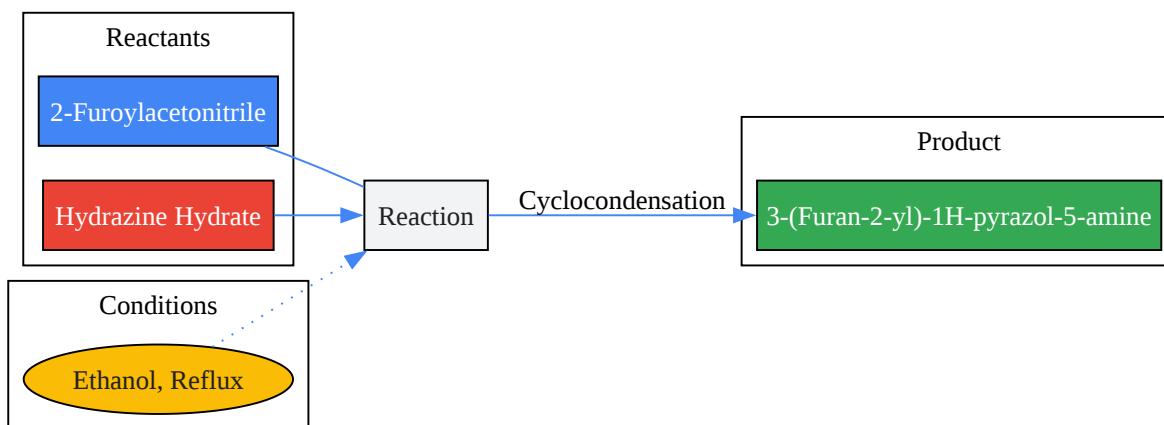
- In a reaction vessel, combine 63.05 grams (0.5 moles) of ethyl 2-furoate and 41 grams (1 mole) of acetonitrile in 500 ml of toluene.
- Carefully add 30.0 grams (0.75 moles) of a 60% sodium hydride dispersion in mineral oil to the mixture.
- Add 1 ml of methanol to initiate the reaction.
- Heat the reaction mixture to 90°C and maintain this temperature for 3 hours.
- After the reaction is complete, distill off the toluene.
- To the residue, add 500 ml of water and stir to dissolve the product.
- Acidify the aqueous solution with hydrochloric acid to a pH of 1.5.
- The product will precipitate out of the solution. Collect the solid by suction filtration.
- Recrystallize the crude product from methanol to obtain pure **2-Furoylacetonitrile**.

Expected Yield: 51.3 grams (76% of theoretical yield).[\[6\]](#)

Diagram 1: Synthesis of 2-Furoylacetonitrile

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **2-Furoylacetonitrile**.

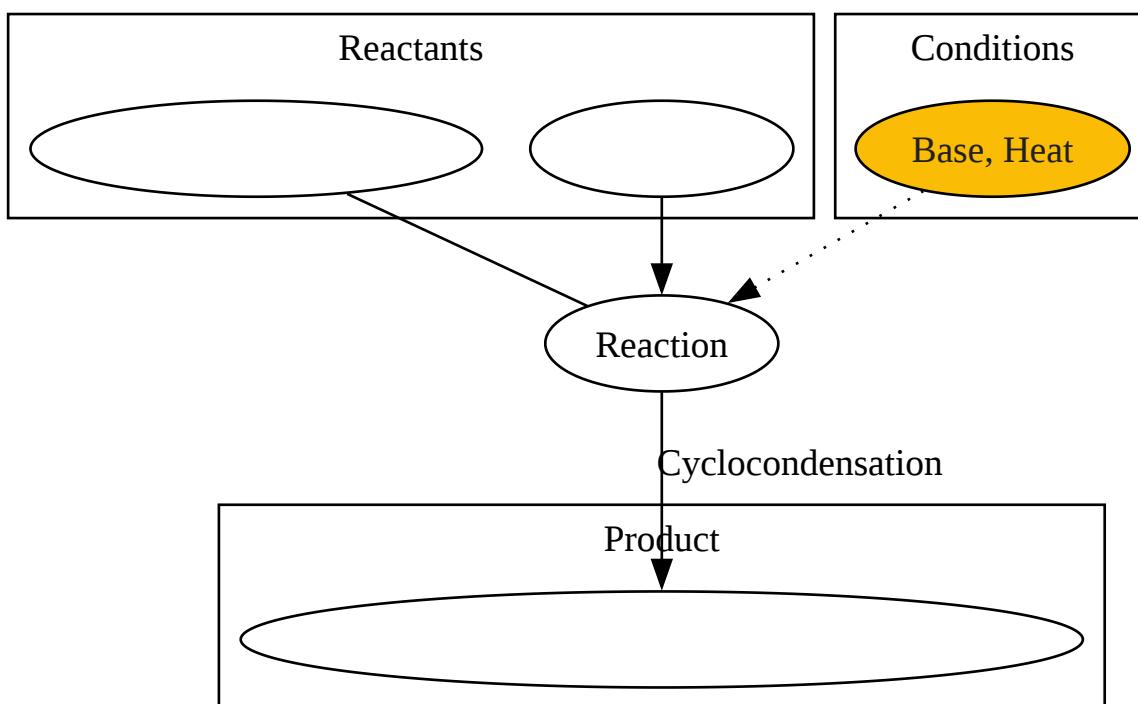

Applications in the Synthesis of Bioactive Heterocycles

2-Furoylacetonitrile is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyrimidines, which are known to exhibit a wide range of biological activities.

Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5-amine

The reaction of β -ketonitriles with hydrazine is a well-established method for the synthesis of 5-aminopyrazoles.^[7]

Diagram 2: Synthesis of a Pyrazole Derivative



[Click to download full resolution via product page](#)

Caption: General scheme for pyrazole synthesis from **2-Furoylacetonitrile**.

Synthesis of 4-Amino-6-(furan-2-yl)pyrimidine-2-ol

The condensation of β -ketonitriles with guanidine is a common route to synthesize 2-aminopyrimidine derivatives.

[Click to download full resolution via product page](#)

Caption: Workflow for developing trypanocidal agents from **2-Furoylacetonitrile**.

Safety Information

2-Furoylacetonitrile should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

2-Furoylacetonitrile is a valuable and versatile intermediate in organic synthesis. The straightforward and high-yielding synthetic protocol makes it an accessible starting material for research and development. Its utility in the construction of diverse heterocyclic scaffolds, particularly pyrazoles and pyrimidines, highlights its importance in medicinal chemistry and drug discovery, with promising applications in the development of new therapeutics for diseases such as Chagas disease. Further exploration of the reactivity of **2-Furoylacetonitrile** is likely to lead to the discovery of novel compounds with significant biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e] [1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BIOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Furoylacetonitrile (CAS 31909-58-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032225#2-furoylacetonitrile-cas-number-31909-58-7\]](https://www.benchchem.com/product/b032225#2-furoylacetonitrile-cas-number-31909-58-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com